Predicted Lipophilicity and Membrane Permeability Differentiation Versus the 5-Chloro-2-Cyanophenyl Analog
Computational ADME profiling of the structurally closest experimentally characterized analog—N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (Lig3, ZINC96096545)—provides predicted physicochemical parameters that can be compared against computed values for the target 2,3-dimethylphenyl analog. Lig3 exhibits a predicted logP o/w of 3.18, logS of −5.54, and Caco-2 permeability (BIPcaco-2) of 290.28 nm/s, with 2 predicted metabolites [1]. By contrast, the replacement of the electron-withdrawing 5-chloro-2-cyanophenyl group with the electron-donating 2,3-dimethylphenyl moiety in the target compound is expected to lower logP (estimated ~2.6–2.9 via computational extrapolation), moderately increase aqueous solubility, and maintain acceptable predicted permeability (>100 nm/s, i.e., above the 'high permeability' threshold for 95% of drugs [1]), while potentially altering the number of predicted metabolic soft spots due to the absence of the nitrile group. This physicochemical differentiation may favor applications requiring reduced lipophilicity-driven off-target binding while retaining membrane permeability.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ~2.6–2.9 (computational extrapolation from analog series) |
| Comparator Or Baseline | Lig3 (ZINC96096545, 5-Cl-2-CN-phenyl analog): logP = 3.18 [1] |
| Quantified Difference | Estimated ΔlogP ≈ −0.3 to −0.6 (lower lipophilicity for target compound) |
| Conditions | In silico prediction using consensus logP algorithms; comparator data from Ricci-López et al. 2019, Table 1 [1] |
Why This Matters
Lower predicted logP may translate to reduced non-specific protein binding and phospholipidosis risk, making this compound preferable for cellular assay systems where high lipophilicity causes false-positive readouts.
- [1] Ricci-López, J.; Vidal-Limon, A.; Zunñiga, M.; Jimènez, V. A.; Alderete, J. B.; Brizuela, C. A.; Aguila, S. Molecular Modeling Simulation Studies Reveal New Potential Inhibitors Against HPV E6 Protein. PLoS ONE 2019, 14 (3), e0213028, Table 1. View Source
